molecular formula C18H18N2O4 B2507844 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 2034441-41-1

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide

Cat. No. B2507844
CAS RN: 2034441-41-1
M. Wt: 326.352
InChI Key: DMUDTNSWKOXRHH-UHFFFAOYSA-N
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Description

The compound "N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various isoxazole derivatives and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. Isoxazole derivatives are known for their wide range of biological activities, including anti-inflammatory, herbicidal, and pharmaceutical properties .

Synthesis Analysis

The synthesis of isoxazole derivatives can involve cycloaddition reactions, as seen in the synthesis of 3-carboxyisoxazole, which was achieved by cycloaddition of carbethoxyformonitrile oxide to a pyrrolidino-butenamide derivative with subsequent elimination and hydrolysis steps . Similarly, a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides were prepared from 5-cyclopropylisoxazole-4-carboxylic acid and substituted benzylamines, confirming the structures by NMR and MS . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring, which can be substituted with various functional groups to modulate the compound's properties. For instance, the presence of a cyclopropyl group and a carboxamide moiety has been shown to influence the biological activity of these compounds . The molecular structure can be confirmed using techniques such as NMR and MS, as demonstrated in the synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including ring-opening, which can significantly alter their biological activity. For example, an isoxazole ring-opening product was found to inhibit the activity of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in certain biological pathways . This suggests that the compound "N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide" may also undergo similar reactions, potentially leading to new biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure. For example, the presence of halogen atoms and specific substituents can affect the compound's solubility, stability, and reactivity. The X-ray structure, Hirshfeld surface analysis, and DFT calculations of antipyrine-like derivatives provide insights into the intermolecular interactions and stability of these compounds . These analyses can be applied to understand the properties of the compound , although direct data on this specific compound is not provided in the papers.

Scientific Research Applications

Synthesis and Antimicrobial Screening : Benzofuran derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, compounds with benzofuran moieties have been explored for their potential antibacterial effects against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. These studies demonstrate the relevance of benzofuran derivatives in developing new antimicrobial agents (Idrees et al., 2020); (Idrees et al., 2019).

Antiviral and Antitumor Activity : Some benzofuran derivatives have been studied for their potential antiviral and antitumor properties. For example, compounds synthesized from benzofuran and related heterocycles have been assessed for their activities against viruses and cancer cells, highlighting the potential of benzofuran derivatives in therapeutic applications against infectious diseases and cancer (Petrie et al., 1986).

Chemical Synthesis and Biological Evaluation : The chemical synthesis of benzofuran derivatives and their evaluation for biological activities, such as cytotoxic effects on cancer cell lines, further underscores the significance of these compounds in medicinal chemistry and drug development research. Studies focusing on the synthesis of benzofuran compounds and their biological evaluation provide valuable insights into the structure-activity relationships essential for designing more effective therapeutic agents (Kelly et al., 2007).

Diuretic Activity : Research into biphenyl benzothiazole-2-carboxamide derivatives, which share some structural similarity with benzofuran compounds, has shown promising diuretic activity. This highlights the potential utility of benzofuran derivatives in developing new diuretics for medical use (Yar & Ansari, 2009).

Future Directions

Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Future research could focus on exploring the therapeutic potential of these compounds for the treatment of various diseases .

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-18(22,16-8-12-4-2-3-5-14(12)23-16)10-19-17(21)13-9-15(24-20-13)11-6-7-11/h2-5,8-9,11,22H,6-7,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUDTNSWKOXRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NOC(=C1)C2CC2)(C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide

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